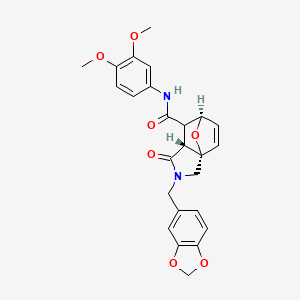![molecular formula C25H35N3O3S B13376480 N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B13376480.png)
N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic compound characterized by its unique thiazoloisoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This intermediate can then be further functionalized through various chemical transformations to introduce the thiazolo and cyclohexylamino groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain groups with others, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce a wide range of derivatives with varying functional groups.
Scientific Research Applications
N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazoloisoindole structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares structural similarities with N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide and exhibits similar biological activities.
Indole derivatives: These compounds possess a similar aromatic nucleus and exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its thiazoloisoindole structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H35N3O3S |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(3S)-N-[(2S,3R)-1-(cyclohexylamino)-3-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide |
InChI |
InChI=1S/C25H35N3O3S/c1-5-15(2)19(21(29)26-16-11-7-6-8-12-16)27-22(30)20-25(3,4)32-24-18-14-10-9-13-17(18)23(31)28(20)24/h9-10,13-16,19-20,24H,5-8,11-12H2,1-4H3,(H,26,29)(H,27,30)/t15-,19+,20+,24?/m1/s1 |
InChI Key |
WBSYZTWNFIGSSA-GPTZNIPGSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)NC1CCCCC1)NC(=O)[C@H]2C(SC3N2C(=O)C4=CC=CC=C34)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCCC1)NC(=O)C2C(SC3N2C(=O)C4=CC=CC=C34)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13376406.png)
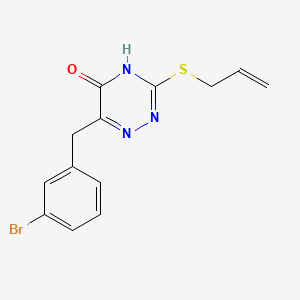
![3-[1-(4-iodophenyl)-1H-tetraazol-5-yl]-4-methylquinoline](/img/structure/B13376415.png)
![6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376432.png)
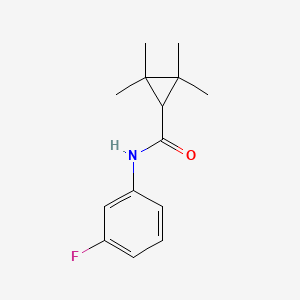
![4-[(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B13376436.png)
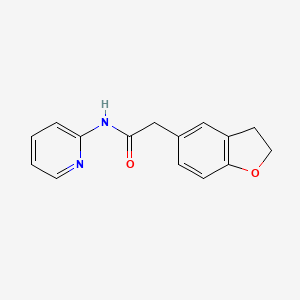
![2-{[4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B13376443.png)
![1-(Phenylmethyl)spiro[piperidine-4,4a(2)-[4H]tetrazolo[1,5-a]thieno[2,3-f][1,4]diazepin]-6a(2)(5a(2)H)-one](/img/structure/B13376444.png)
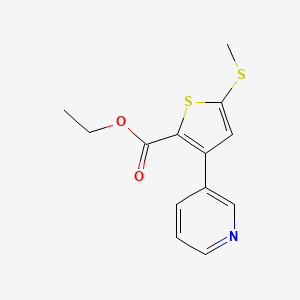
![5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B13376452.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B13376457.png)
![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13376465.png)
